

4-methoxy-1H-indazol-3-amine synthesis from 2-fluoro-6-methoxybenzonitrile

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Compound of Interest

Compound Name: 4-methoxy-1H-indazol-3-amine

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An In-depth Technical Guide to the Synthesis of **4-methoxy-1H-indazol-3-amine** from 2-fluoro-6-methoxybenzonitrile

Abstract

This technical document provides a comprehensive guide to the synthesis of **4-methoxy-1H-indazol-3-amine**, a key intermediate in the development of pharmacologically active molecules. The synthesis commences from the readily available starting material, 2-fluoro-6-methoxybenzonitrile, and proceeds via a high-yield, one-pot cyclization reaction with hydrazine hydrate. This guide is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering detailed experimental protocols, quantitative data analysis, and a visual representation of the synthetic pathway.

Introduction

4-methoxy-1H-indazol-3-amine is a crucial building block in the synthesis of a variety of therapeutic agents. Its substituted indazole core is a prevalent motif in numerous compounds exhibiting a wide range of biological activities. The efficient and scalable synthesis of this intermediate is therefore of significant interest to the pharmaceutical industry. This document outlines a robust and well-documented procedure for the preparation of **4-methoxy-1H-indazol-3-amine** from 2-fluoro-6-methoxybenzonitrile and hydrazine hydrate.

Reaction Scheme

The synthetic transformation involves the nucleophilic aromatic substitution of the fluorine atom in 2-fluoro-6-methoxybenzonitrile by hydrazine, followed by an intramolecular cyclization to form the desired indazole ring system.

Caption: Reaction scheme for the synthesis of **4-methoxy-1H-indazol-3-amine**.

Experimental Protocol

This section provides a detailed methodology for the synthesis of **4-methoxy-1H-indazol-3-amine**.

Materials and Reagents:

- 2-fluoro-6-methoxybenzonitrile
- Hydrazine hydrate (60% aqueous solution)
- n-Butanol
- Water
- Ethyl acetate
- Brine

Procedure:

- A solution of 2-fluoro-6-methoxybenzonitrile (1.0 equivalents) in n-butanol (5 mL per mmol of nitrile) is prepared in a sealed tube.
- Hydrazine hydrate (60% in water, 10.0 equivalents) is added to the solution.
- The sealed tube is heated to 130 °C and stirred for 16 hours.
- After cooling to room temperature, the reaction mixture is concentrated under reduced pressure.
- The residue is partitioned between water and ethyl acetate.

- The aqueous layer is extracted three times with ethyl acetate.
- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
- The crude product is purified by silica gel column chromatography to afford **4-methoxy-1H-indazol-3-amine**.

Quantitative Data

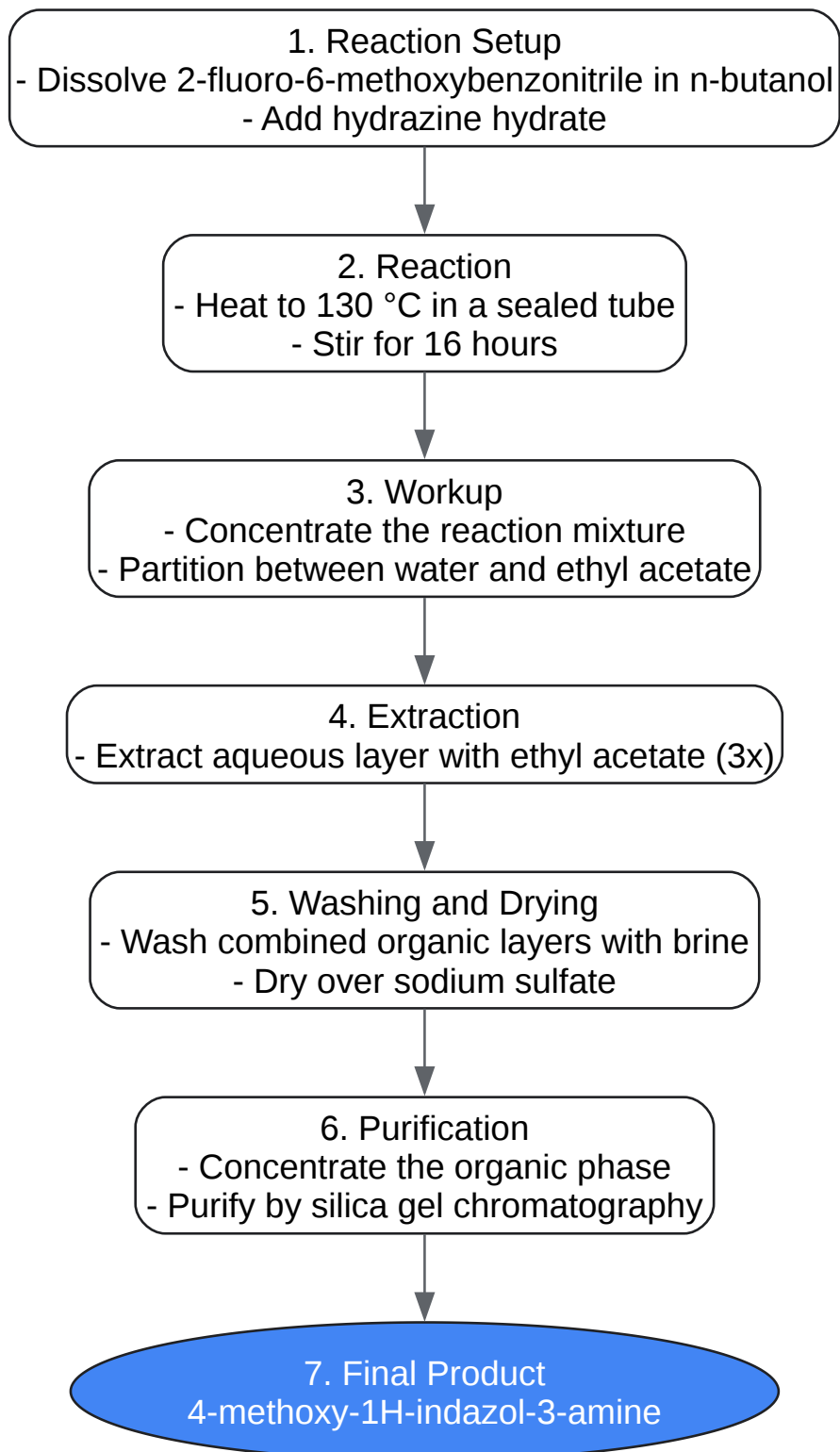
The following table summarizes the key quantitative data for the synthesis.

Parameter	Value
Starting Material	2-fluoro-6-methoxybenzonitrile
Product	4-methoxy-1H-indazol-3-amine
Molecular Weight (Product)	163.17 g/mol
Yield	94%
Physical State	Solid

Workflow Diagram

The following diagram illustrates the experimental workflow for the synthesis and purification of **4-methoxy-1H-indazol-3-amine**.

Experimental Workflow



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Caption: Step-by-step workflow for the synthesis of **4-methoxy-1H-indazol-3-amine**.

Conclusion

The described method provides an efficient and high-yielding synthesis of **4-methoxy-1H-indazol-3-amine** from 2-fluoro-6-methoxybenzonitrile. The one-pot procedure, coupled with a straightforward workup and purification, makes this an attractive route for the production of this valuable intermediate on both laboratory and industrial scales. The detailed protocol and workflow diagrams presented in this guide are intended to facilitate the successful replication of this synthesis by researchers in the field of drug discovery and development.

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Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com